![molecular formula C10H9ClN2O2 B1403773 Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1427460-48-7](/img/structure/B1403773.png)
Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate
Übersicht
Beschreibung
Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate can be synthesized through a two-step one-pot method. The process involves the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with ethyl bromoacetate in the presence of a base such as potassium carbonate . This method provides a convenient and efficient approach to synthesize the compound in moderate to high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same two-step one-pot method. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up using industrial reactors and automated systems to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and bases like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Recent studies have shown that imidazo[1,2-a]pyridine derivatives exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate has been identified as a promising candidate in this class.
- Minimum Inhibitory Concentration (MIC) : Compounds within this class have demonstrated MIC values ranging from 0.003 to 5.0 μM against Mycobacterium tuberculosis H37Rv strain, indicating potent antimicrobial activity .
Structure-Activity Relationship (SAR)
Research into the SAR of imidazo[1,2-a]pyridine compounds has revealed that modifications at specific positions can enhance their potency and selectivity against TB. For instance:
- Position 3 Substituents : Variations at the carboxylate position significantly influence the antibacterial activity. Compounds with bulky lipophilic groups have shown improved efficacy .
- Lipophilicity : Increased lipophilicity often correlates with better membrane permeability and bioavailability, enhancing the compound's therapeutic potential .
Case Study 1: High Throughput Screening
A high throughput screening (HTS) approach identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of M. tuberculosis. Among these, this compound showed promising results with an MIC of ≤0.006 μM against replicating Mtb .
Case Study 2: In Vivo Studies
In vivo pharmacokinetic studies have indicated favorable profiles for some derivatives of this compound. One study reported an area under the curve (AUC) of 3850 ng h/mL at a dose of 3 mg/kg orally administered in mice, demonstrating good absorption and sustained release .
Wirkmechanismus
The mechanism of action of ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate: Similar structure but with a different position of the carboxylate group.
Imidazo[1,2-a]pyridine analogues: Various analogues with different substituents and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological properties compared to its analogues.
Biologische Aktivität
Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a chloro substituent and an ethyl ester group, which may influence its biological interactions. The molecular formula is , and it typically appears as a white to off-white solid with a melting point exceeding 200 °C. Its structural components suggest potential interactions with various biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. Preliminary studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .
2. Anticancer Properties
The compound has demonstrated promising anticancer activity in vitro. Studies have reported that it inhibits the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, it has shown selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .
3. Anti-inflammatory Effects
This compound has also been evaluated for anti-inflammatory activity. It exhibits significant inhibition of pro-inflammatory cytokines, indicating potential as a therapeutic agent for inflammatory diseases .
Case Study: Anticancer Activity
In a study examining the anticancer effects of this compound, researchers treated A549 lung cancer cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity that warrants further investigation for potential therapeutic applications in infectious diseases .
Comparative Analysis with Related Compounds
To further understand the unique biological properties of this compound, a comparative analysis with structurally similar compounds was conducted:
Compound Name | Similarity Index | Unique Features |
---|---|---|
Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | 0.88 | Lacks chlorine substituent |
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate | 0.87 | Contains nitro group instead of amino |
Ethyl imidazo[1,2-a]pyridine-3-carboxylic acid | 0.86 | Different position of carboxylic acid |
This table highlights how structural variations can influence biological activity, emphasizing the importance of specific functional groups in determining pharmacological profiles.
Eigenschaften
IUPAC Name |
ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-3-4-9-12-5-8(11)13(9)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXBTKSOEXPTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NC=C2Cl)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.